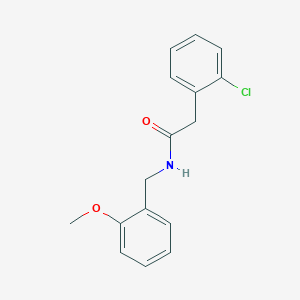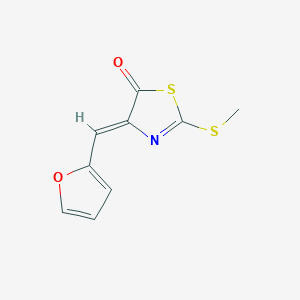![molecular formula C20H29N3O B4887998 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4887998.png)
2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol, also known as MK-212, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol acts as a selective agonist of the 5-HT2C serotonin receptor, which is primarily found in the central nervous system. Activation of this receptor has been shown to regulate behavior, mood, and appetite. 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to decrease the release of serotonin, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and mood. It has also been shown to increase the release of corticotropin-releasing hormone (CRH), which is involved in the regulation of stress and anxiety. In addition, it has been shown to increase the release of growth hormone, which is involved in the regulation of metabolism and growth.
実験室実験の利点と制限
2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has several advantages and limitations for lab experiments. One of the advantages is that it is a selective agonist of the 5-HT2C serotonin receptor, which allows for specific targeting of this receptor in experiments. It also has a relatively long half-life, which allows for prolonged effects in experiments. However, one of the limitations is that it has been shown to have off-target effects on other serotonin receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol. One direction is the development of new drugs based on the structure of 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol for the treatment of anxiety and depression. Another direction is the study of the interactions between 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol and other drugs, as well as the pharmacokinetics and pharmacodynamics of 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol. Additionally, the role of 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol in the regulation of behavior, mood, and appetite should be further elucidated. Finally, the potential therapeutic effects of 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol in other disease states should be explored.
合成法
2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol can be synthesized using various methods, including the reaction of 1-(3-methyl-2-buten-1-yl)piperazine with 4-(1H-indol-2-ylmethyl)benzaldehyde in the presence of ethanol. The resulting product is then reduced with sodium borohydride to obtain 2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol. Another method involves the reaction of 1-(3-methyl-2-buten-1-yl)piperazine with 4-(1H-indol-2-ylmethyl)benzaldehyde in the presence of acetic acid and sodium borohydride. The resulting product is then purified using chromatography techniques.
科学的研究の応用
2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in various scientific research fields. In neuroscience, it has been used to study the role of serotonin receptors in the regulation of behavior and mood. It has also been studied for its potential therapeutic effects in the treatment of anxiety and depression. In pharmacology, it has been used to study the interactions between drugs and receptors, as well as the pharmacokinetics and pharmacodynamics of various drugs. In medicinal chemistry, it has been studied for its potential as a lead compound for the development of new drugs.
特性
IUPAC Name |
2-[4-(1H-indol-2-ylmethyl)-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-16(2)7-9-23-11-10-22(15-19(23)8-12-24)14-18-13-17-5-3-4-6-20(17)21-18/h3-7,13,19,21,24H,8-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZBLWIFCZADHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)


![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)
![4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)
![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)